2-Propenoic acid, 3-(phenylmethoxy)-, (2E)-

Description

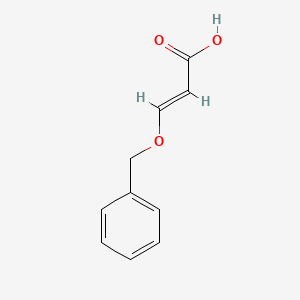

The compound 2-Propenoic acid, 3-(phenylmethoxy)-, (2E)- (IUPAC name: (2E)-3-(benzyloxy)acrylic acid) is an α,β-unsaturated carboxylic acid derivative with a benzyloxy (-OCH₂C₆H₅) substituent at the β-position of the propenoic acid backbone. This structure confers unique physicochemical properties, such as increased lipophilicity compared to simpler cinnamic acid derivatives.

Properties

IUPAC Name |

(E)-3-phenylmethoxyprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATHOHOHNMLMEQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(phenylmethoxy)-, (2E)- typically involves the esterification of propenoic acid with phenylmethanol under acidic conditions. The reaction is catalyzed by sulfuric acid or another strong acid, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(phenylmethoxy)-, (2E)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols or alkanes

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-Propenoic acid, 3-(phenylmethoxy)-, (2E)- has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(phenylmethoxy)-, (2E)- involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The benzyloxy group distinguishes this compound from other phenolic and cinnamic acid derivatives. Below is a comparative analysis with key analogs:

Key Observations:

- The benzyloxy group in the target compound increases its logP (lipophilicity) compared to hydroxyl- or methoxy-substituted analogs like ferulic or caffeic acid. This property may enhance membrane permeability but reduce aqueous solubility .

- Bulkier substituents (e.g., 4-benzyloxy-3-ethoxy in ) further elevate logP, suggesting a trend where larger substituents amplify lipophilicity .

Biological Activity

2-Propenoic acid, 3-(phenylmethoxy)-, (2E)-, also known as a phenylmethoxy derivative of acrylic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

- CAS Number : 8255362

The compound features a propenoic acid backbone with a phenylmethoxy group, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research has indicated that derivatives of propenoic acids exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to 2-propenoic acid can inhibit the growth of various bacterial strains. A study reported that certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Bacillus subtilis, suggesting that similar derivatives may possess comparable antimicrobial effects .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of 2-propenoic acid derivatives. The DPPH assay has been used to evaluate the free radical scavenging ability of these compounds. Preliminary findings suggest that certain substitutions on the phenyl ring can enhance antioxidant activity, with electron-donating groups significantly increasing efficacy .

The biological activity of 2-propenoic acid, 3-(phenylmethoxy)- can be attributed to its interaction with various molecular targets:

- Phosphodiesterase Inhibition : Similar compounds have been identified as phosphodiesterase inhibitors, which play a role in regulating inflammation and cellular signaling pathways. This inhibition could lead to reduced inflammatory responses in various conditions.

- Cell Cycle Modulation : Some studies have indicated that related compounds can induce cell cycle arrest in cancer cell lines, promoting apoptosis through specific signaling pathways .

Table 1: Summary of Biological Activities

Research Highlights

- Antimicrobial Efficacy : A series of experiments demonstrated that structural modifications on the phenyl ring could enhance the antimicrobial potency against various pathogens. The most promising derivatives showed significant zones of inhibition in agar diffusion tests.

- Antioxidant Studies : Comparative studies using DPPH and ABTS assays revealed that modifications that increase electron density on the aromatic ring lead to improved antioxidant properties.

- In Vivo Studies : Animal models treated with phenylmethoxy derivatives showed reduced inflammatory markers, indicating potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.